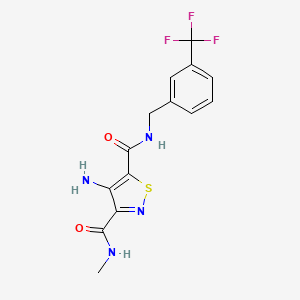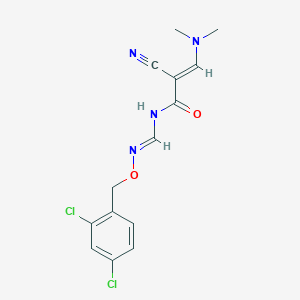
(E)-2-Cyano-N-((E)-(2,4-dichlorobenzyloxyimino)methyl)-3-(dimethylamino)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Cyano-N-((E)-(2,4-dichlorobenzyloxyimino)methyl)-3-(dimethylamino)acrylamide is a useful research compound. Its molecular formula is C14H14Cl2N4O2 and its molecular weight is 341.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity and Molecular Docking
A study conducted by Fahim, Elshikh, and Darwish (2019) explored the antitumor properties of derivatives of (E)-2-cyano-N-((E)-(2,4-dichlorobenzyloxyimino)methyl)-3-(dimethylamino)acrylamide. They synthesized novel pyrimidiopyrazole derivatives, demonstrating significant in vitro antitumor activity against HepG2 cell lines. The molecular docking using Auto Dock tools showed notable interaction energies, indicating potential for antitumor applications (Fahim, Elshikh, & Darwish, 2019).
Isomerizational and Conformational Study
Gatial et al. (2011) investigated the isomers and conformers of compounds related to this compound. Their study included extensive vibrational and NMR spectroscopy, revealing insights into the compound's isomerization and conformational possibilities in various solvents (Gatial, Juhásová, Gróf, Kožíšek, Milata, Prónayová, & Matějka, 2011).
Pi-Stacked Dimer and Hydrogen-Bonded Ribbon Structure
Quiroga, Gálvez, Hursthouse, Cobo, and Glidewell (2010) analyzed the bond distances and electronic polarization in compounds structurally related to this compound. They identified the formation of pi-stacked dimers and hydrogen-bonded ribbons in the molecular structure, enhancing the understanding of the compound's chemical behavior (Quiroga, Gálvez, Hursthouse, Cobo, & Glidewell, 2010).
Antioxidant Activities of Derivatives
Mohamed and El-Sayed (2019) explored the synthesis and antioxidant activities of novel derivatives containing this compound. These compounds displayed promising antioxidant activities, contributing to their potential therapeutic applications (Mohamed & El-Sayed, 2019).
Sensing and Removal of Heavy Metals
Dutta et al. (2020) reported the use of biocompatible macromolecular luminogens, including derivatives of this compound, for the sensing and removal of heavy metals like Fe(III) and Cu(II). This study underscores the compound's potential in environmental applications (Dutta, Mahapatra, Deb, Ghosh, Chattopadhyay, & Singha, 2020).
Safety and Hazards
Future Directions
Future research could focus on improving the mechanical properties and self-healing efficiency of hydrogels by combining the synergistic cross-linking effects provided by hydrophobically associated micelles and crystalline microdomains . Another direction could be the development of antibacterial agents for use in medical and wound care and surface biofouling prevention .
properties
IUPAC Name |
(E)-2-cyano-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O2/c1-20(2)7-11(6-17)14(21)18-9-19-22-8-10-3-4-12(15)5-13(10)16/h3-5,7,9H,8H2,1-2H3,(H,18,19,21)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRLWIHJLFGOJK-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NC=NOCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N/C=N/OCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

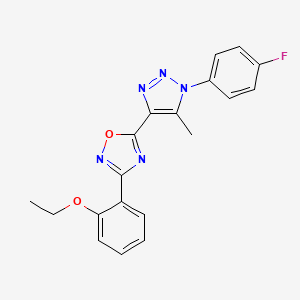
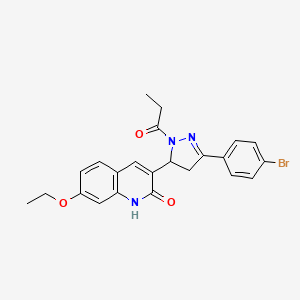
![6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine](/img/structure/B2501579.png)

![1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one](/img/structure/B2501581.png)
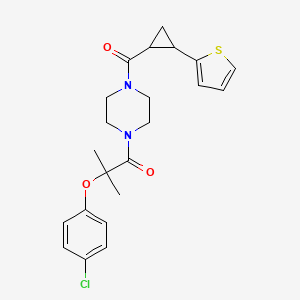
![2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2501584.png)
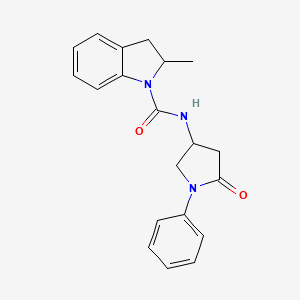
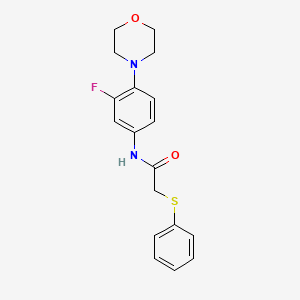
![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxo-1,3,7-t rihydropurinyl]acetamide](/img/structure/B2501588.png)

![Methylethyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2501591.png)
![2-[(E)-3-(2-acetylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2501593.png)
